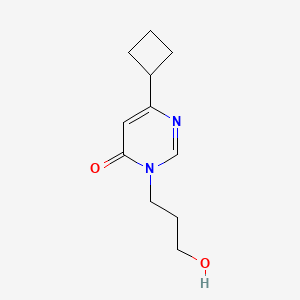![molecular formula C15H24N2O2S B6637129 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6637129.png)
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide works by inhibiting the activity of BTK, which is a tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that are necessary for the survival and proliferation of B-cells. By inhibiting BTK, 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide disrupts this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has been shown to have a potent inhibitory effect on BTK activity. This leads to a decrease in downstream signaling pathways that are necessary for the survival and proliferation of cancer cells. 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the removal of damaged or abnormal cells from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide is its potency and selectivity for BTK inhibition. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide is its potential for off-target effects. This can lead to unwanted side effects and toxicity in non-cancerous cells.
Orientations Futures
Future research on 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide should focus on its clinical efficacy and safety in human trials. In addition, further studies are needed to understand the potential off-target effects of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide and to develop strategies to minimize these effects. Finally, research should also focus on the development of combination therapies that can enhance the efficacy of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide in cancer treatment.
Méthodes De Synthèse
The synthesis of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide involves several steps, starting with the reaction of 2-mercaptoacetic acid with tert-butylamine to yield 2-tert-butylthiazole-4-carboxylic acid. This is followed by the reaction of the carboxylic acid with cyclopentylmagnesium bromide to yield the corresponding cyclopentylamide. The final step involves the reaction of the cyclopentylamide with 1-chloro-2-hydroxypropane in the presence of a base to yield 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide.
Applications De Recherche Scientifique
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies for the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide has been shown to inhibit BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are often implicated in the development of cancer.
Propriétés
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-14(2,3)13-16-11(9-20-13)8-12(19)17-15(10-18)6-4-5-7-15/h9,18H,4-8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXMNNWGOWORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)NC2(CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6637049.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol](/img/structure/B6637058.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B6637075.png)
![2,3-Dihydro-1-benzofuran-2-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6637076.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6637079.png)
![[3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol](/img/structure/B6637083.png)

![2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide](/img/structure/B6637093.png)
![4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637102.png)
![(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B6637109.png)
![7-[3-[(2-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6637116.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637157.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637159.png)